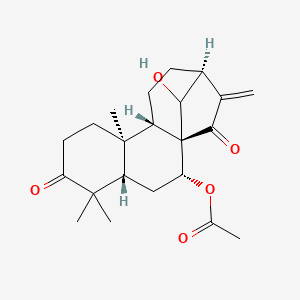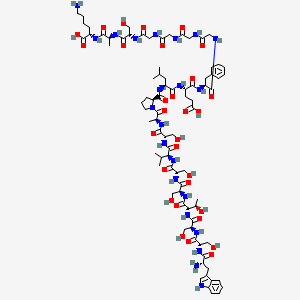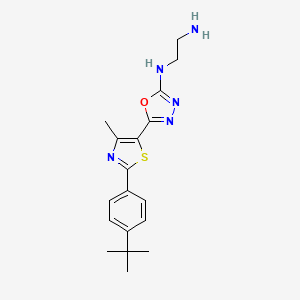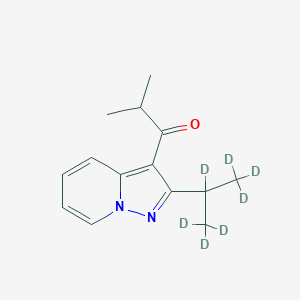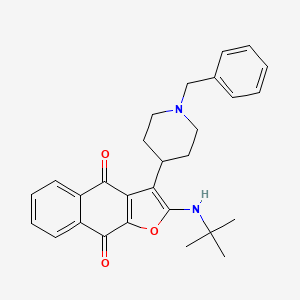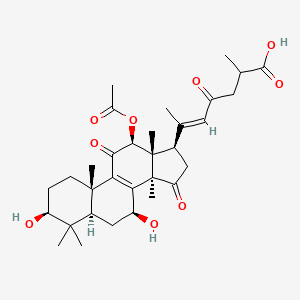
Gemcitabine monophosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemcitabine monophosphate (disodium) is a nucleoside analog used primarily in the treatment of various cancers. It is a derivative of gemcitabine, which is a chemotherapeutic agent known for its efficacy against pancreatic cancer, non-small cell lung carcinoma, metastatic breast cancer, and ovarian cancer . Gemcitabine monophosphate (disodium) is a prodrug that is converted into its active metabolites within the body, thereby inhibiting DNA synthesis and promoting apoptosis in malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gemcitabine monophosphate (disodium) involves the phosphorylation of gemcitabine. This process typically requires the use of deoxycytidine kinase, which catalyzes the addition of a phosphate group to gemcitabine, forming gemcitabine monophosphate . The reaction conditions often include an aqueous medium and a controlled pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of gemcitabine monophosphate (disodium) involves large-scale enzymatic phosphorylation followed by purification processes to isolate the desired compound. The use of lipid calcium phosphate nanoparticles has been explored to enhance the delivery and efficacy of gemcitabine monophosphate in clinical settings .
Chemical Reactions Analysis
Types of Reactions
Gemcitabine monophosphate (disodium) undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of gemcitabine to gemcitabine monophosphate.
Hydrolysis: Breakdown of gemcitabine monophosphate to its inactive forms.
Oxidation and Reduction: Involvement in redox reactions within the cellular environment.
Common Reagents and Conditions
Common reagents used in these reactions include deoxycytidine kinase for phosphorylation and various buffers to maintain the required pH levels. The conditions often involve controlled temperatures and aqueous environments to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include gemcitabine diphosphate and gemcitabine triphosphate, which are the active metabolites responsible for the compound’s anticancer effects .
Scientific Research Applications
Gemcitabine monophosphate (disodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Investigated for its role in cellular processes and DNA synthesis inhibition.
Mechanism of Action
Gemcitabine monophosphate (disodium) exerts its effects by inhibiting DNA synthesis. Once inside the cell, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites inhibit ribonucleotide reductase and DNA polymerase, leading to the termination of DNA strand elongation and induction of apoptosis . The molecular targets include ribonucleotide reductase and DNA polymerase, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy, primarily for leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Cladribine: Employed in the treatment of hairy cell leukemia.
Uniqueness
Gemcitabine monophosphate (disodium) is unique due to its broader spectrum of antitumor activity and its ability to be used in combination with other chemotherapeutic agents for enhanced efficacy . Unlike cytarabine, which is primarily used for hematological malignancies, gemcitabine monophosphate (disodium) is effective against a variety of solid tumors .
Properties
Molecular Formula |
C9H10F2N3Na2O7P |
|---|---|
Molecular Weight |
387.14 g/mol |
IUPAC Name |
disodium;[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6?,7-;;/m1../s1 |
InChI Key |
JVSFEPHISQCATF-VMHTZBTKSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)

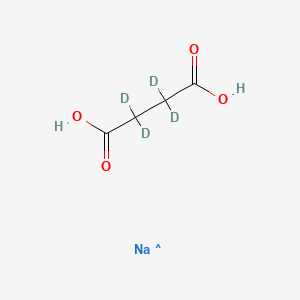
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
